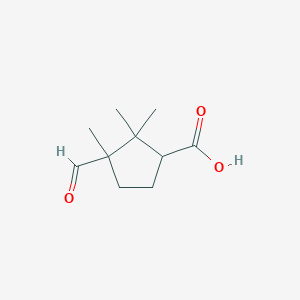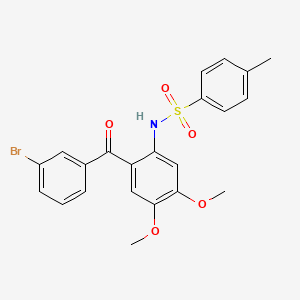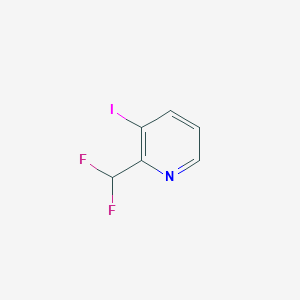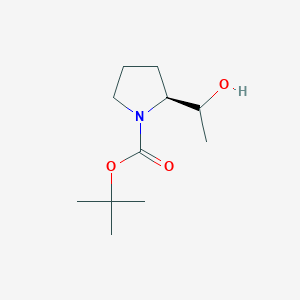
6-(Cyclohexylthio)-5-methylnicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Cyclohexylthio)-5-methylnicotinonitrile is an organic compound that features a nicotinonitrile core substituted with a cyclohexylthio group at the 6-position and a methyl group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclohexylthio)-5-methylnicotinonitrile typically involves the following steps:
Starting Materials: The synthesis begins with nicotinonitrile as the core structure.
Substitution Reaction: A cyclohexylthio group is introduced at the 6-position of the nicotinonitrile core. This can be achieved through a nucleophilic substitution reaction using cyclohexylthiol and a suitable leaving group on the nicotinonitrile.
Methylation: The 5-position of the nicotinonitrile is then methylated using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-(Cyclohexylthio)-5-methylnicotinonitrile can undergo various chemical reactions, including:
Oxidation: The cyclohexylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclohexylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Various nucleophiles like amines, alcohols, or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-(Cyclohexylthio)-5-methylnicotinonitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting nicotinic receptors or other biological pathways.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or unique electronic characteristics.
Biological Studies: It can be used in studies to understand the interaction of nicotinonitrile derivatives with biological systems, potentially leading to the development of new drugs or diagnostic tools.
Mecanismo De Acción
The mechanism of action of 6-(Cyclohexylthio)-5-methylnicotinonitrile would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as nicotinic acetylcholine receptors or other proteins involved in cellular signaling pathways. The cyclohexylthio group and the nitrile functionality could play roles in binding to these targets, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
6-(Cyclohexylthio)-3-((2-morpholinoethyl)amino)-1-oxo-1H-phenalene-2-carbonitrile: This compound shares the cyclohexylthio group but has a different core structure and additional functional groups.
N-(Cyclohexylthio)phthalimide: Similar in having a cyclohexylthio group but with a phthalimide core.
Uniqueness
6-(Cyclohexylthio)-5-methylnicotinonitrile is unique due to its specific substitution pattern on the nicotinonitrile core. The combination of the cyclohexylthio group and the methyl group at the 5-position may confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C13H16N2S |
|---|---|
Peso molecular |
232.35 g/mol |
Nombre IUPAC |
6-cyclohexylsulfanyl-5-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C13H16N2S/c1-10-7-11(8-14)9-15-13(10)16-12-5-3-2-4-6-12/h7,9,12H,2-6H2,1H3 |
Clave InChI |
JKADWSFJBNAARH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1SC2CCCCC2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Octahydrocyclopenta[c]pyrrol-4-amine](/img/structure/B13003083.png)

![tert-butyl N-[1-oxo-1-(piperazin-1-yl)butan-2-yl]carbamate](/img/structure/B13003105.png)




![4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B13003118.png)


![1,4-Dichloroimidazo[1,2-a]quinoxaline](/img/structure/B13003126.png)
![9-Tert-butyl 3-methyl 1-oxa-9-azaspiro[5.5]undec-3-ene-3,9-dicarboxylate](/img/structure/B13003131.png)

